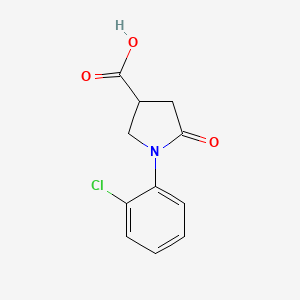

1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antioxidant Activity

1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been studied for their antioxidant activities. Notably, certain derivatives have shown potent antioxidant properties, outperforming well-known antioxidants like ascorbic acid in specific assays (Tumosienė et al., 2019).

Synthesis and Biological Predictions

This compound is a key ingredient in the synthesis of complex molecular structures, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems. The biological activity of these synthesized compounds is often predicted using advanced computational methods (Kharchenko et al., 2008).

Nootropic Potential

Some derivatives of this compound have been synthesized and tested for nootropic (cognitive enhancement) activity. These compounds are explored for their potential in improving cognitive functions (Valenta et al., 1994).

Antibacterial Activity

Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Some derivatives have shown significant antibacterial activity, making them candidates for developing new antimicrobial agents (Žirgulevičiūtė et al., 2015).

Complexation with Nucleotide Bases

Research on the complexation of nucleotide bases using molecular tweezers with active site carboxylic acids, like this compound, has been conducted. This research contributes to the understanding of molecular interactions in biological systems (Zimmerman et al., 1991).

Anticancer and Antimicrobial Activity

Recent studies have focused on synthesizing novel 5-oxopyrrolidine derivatives, showcasing promising anticancer and antimicrobial activities. These findings are significant for developing new therapeutics targeting cancer and multidrug-resistant pathogens (Kairytė et al., 2022).

Chemical Synthesis and Structural Analysis

The compound plays a crucial role in various chemical syntheses, leading to the formation of structurally diverse and biologically active molecules. Structural analysis and characterization of these molecules provide insights into their potential applications (Nural et al., 2018).

Esterification of Carboxylic Acids

It has been used in studies exploring the esterification of carboxylic acids, highlighting its role in organic synthesis and potential industrial applications (Takimoto et al., 1981).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as synthetic auxins, have been studied for their effects on herbicide-induced responses in plants . These compounds interact with their targets, leading to metabolic disruption and inhibition of plant growth . Pretreatment with synthetic auxins has been shown to partially improve the growth of herbicide-treated plants .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities that affect a variety of biochemical pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-8-3-1-2-4-9(8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCRKQWGKXZJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387432 | |

| Record name | 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91349-19-8 | |

| Record name | 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

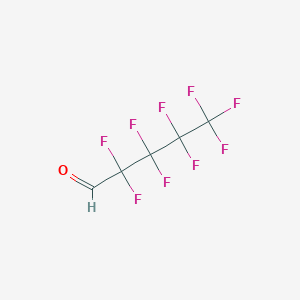

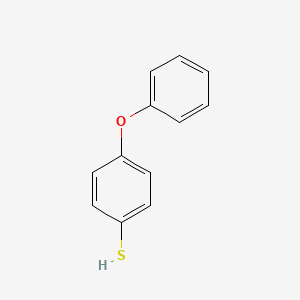

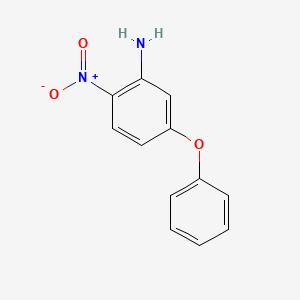

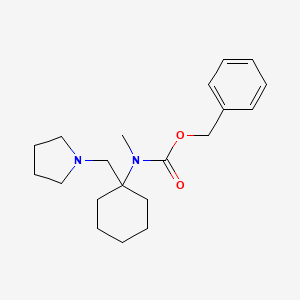

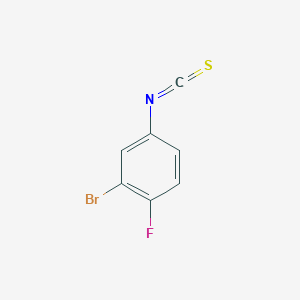

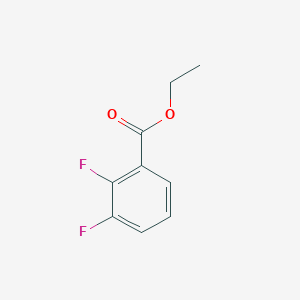

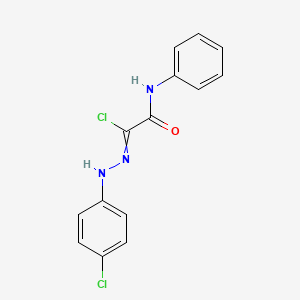

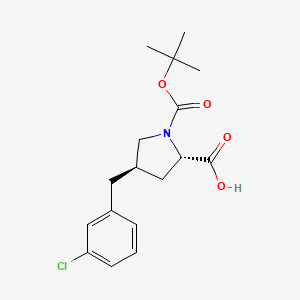

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Isocyano-(toluene-4-sulfonyl)-methyl]-naphthalene](/img/structure/B1597116.png)

![2-[4-(Methylsulfanyl)phenyl]aniline](/img/structure/B1597117.png)

![[Methylsulfanyl-[(2-oxo-1,3-benzoxazol-3-yl)methylsulfanyl]methylidene]cyanamide](/img/structure/B1597122.png)

![2-(2,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597138.png)